4-(but-3-yn-2-yl)thiomorpholine
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Overview
Description
4-(but-3-yn-2-yl)thiomorpholine is a chemical compound with the molecular formula C8H13NS and a molecular weight of 155.26 g/mol . It is characterized by the presence of a thiomorpholine ring substituted with a but-3-yn-2-yl group. This compound has garnered interest due to its unique chemical and biological properties, making it a valuable subject of study in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(but-3-yn-2-yl)thiomorpholine typically involves the reaction of thiomorpholine with an appropriate alkyne derivative. One common method is the alkylation of thiomorpholine with 3-butyne-2-ol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(but-3-yn-2-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alkenes, alkanes
Substitution: Thiomorpholine derivatives with different functional groups
Scientific Research Applications
4-(but-3-yn-2-yl)thiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(but-3-yn-2-yl)thiomorpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound without the but-3-yn-2-yl substitution.
4-(but-3-yn-2-yl)morpholine: Similar structure but with an oxygen atom instead of sulfur in the ring.
4-(but-3-yn-2-yl)piperidine: Similar structure but with a nitrogen atom in a six-membered ring instead of a five-membered thiomorpholine ring.
Uniqueness
4-(but-3-yn-2-yl)thiomorpholine is unique due to the presence of both a thiomorpholine ring and an alkyne group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
CAS No. |
2613383-21-2 |
---|---|
Molecular Formula |
C8H13NS |
Molecular Weight |
155.3 |
Purity |
95 |
Origin of Product |
United States |
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